molecular formula C9H14N2OS B2447827 3-Cyclohexyl-2-thioxoimidazolidin-4-one

3-Cyclohexyl-2-thioxoimidazolidin-4-one

Cat. No.: B2447827
M. Wt: 198.29 g/mol
InChI Key: YZUZCWDBQPAEMK-UHFFFAOYSA-N
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Description

Classification and Core Structure of Thioxoimidazolidinones in Organic Chemistry

In the realm of organic chemistry, thioxoimidazolidinones are classified as sulfur-containing heterocyclic compounds. They are structural analogues of hydantoins, where a sulfur atom replaces one of the carbonyl oxygen atoms. ijrpr.com The core structure is an imidazolidinone ring, which is a five-membered heterocycle. Specifically, 2-thioxoimidazolidin-4-ones, the subclass to which 3-Cyclohexyl-2-thioxoimidazolidin-4-one belongs, are also commonly referred to as 2-thiohydantoins. jchemrev.com The fundamental 2-thiohydantoin (B1682308) structure consists of an imidazolidine (B613845) ring with a thiocarbonyl group at position 2 and a carbonyl group at position 4. The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of derivatives with distinct chemical and biological properties. jchemrev.comjchemrev.com

The structure of this compound is characterized by a cyclohexyl substituent attached to one of the nitrogen atoms of the thiohydantoin ring. This lipophilic group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Historical Context and Evolution of Thiohydantoin Derivatives in Academic Research

The study of thiohydantoin derivatives dates back to the early 20th century and has since become a cornerstone of heterocyclic chemistry. ijrpr.com Initially, research focused on the fundamental synthesis and reactivity of the thiohydantoin core. Over the decades, the evolution of synthetic methodologies has enabled the creation of a vast library of thiohydantoin derivatives with diverse functionalities.

A significant milestone in the history of thiohydantoin research was the development of the Edman degradation, a method for sequencing amino acids from a peptide, which utilizes phenylisothiocyanate to form a phenylthiohydantoin derivative of the N-terminal amino acid. This application highlighted the importance of thiohydantoins in bioanalytical chemistry.

In recent years, the focus of academic research has shifted towards the medicinal applications of thiohydantoin derivatives. The recognition of the thiohydantoin scaffold as a "privileged structure" in drug discovery has spurred extensive investigations into its potential as a therapeutic agent. semanticscholar.org

Overview of Academic Research Trajectories for this compound and Analogues

Academic research on this compound and its analogues has primarily been driven by the quest for new therapeutic agents. The diverse biological activities exhibited by this class of compounds have led to investigations in several key areas:

Antimicrobial Activity: A significant body of research has focused on the synthesis of novel 2-thioxo-4-imidazolidinone derivatives and the evaluation of their antibacterial and antifungal properties. researchgate.netekb.eg Studies have shown that compounds bearing the this compound scaffold exhibit activity against various bacterial and fungal strains. researchgate.net For instance, certain derivatives have demonstrated inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Aspergillus niger. researchgate.net

Anticancer Activity: The anticancer potential of 2-thioxoimidazolidin-4-one derivatives has been a major area of investigation. nih.govnih.gov Research has demonstrated that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. nih.gov The presence of different substituents on the core structure plays a crucial role in determining their cytotoxic efficacy. nih.gov

Enzyme Inhibition: Analogues of this compound have been explored as inhibitors of various enzymes. For example, derivatives of the closely related (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one have been synthesized and evaluated as anti-tyrosinase and antioxidant compounds. nih.gov More recently, a derivative of this compound was identified as a potent NADPH oxidase (Nox) inhibitor, showing potential as a therapeutic for Parkinson's disease. nih.gov

The following table summarizes some of the key research findings on the biological activities of this compound derivatives:

Research AreaKey Findings
Antibacterial Activity Derivatives exhibit activity against Gram-positive and Gram-negative bacteria. researchgate.net
Antifungal Activity Compounds show efficacy against various fungal species. researchgate.net
Anticancer Activity Induction of apoptosis and cell cycle arrest in cancer cells. nih.govnih.gov
Enzyme Inhibition Inhibition of enzymes such as tyrosinase and NADPH oxidase. nih.govnih.gov

Properties

IUPAC Name

3-cyclohexyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUZCWDBQPAEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Cyclohexyl 2 Thioxoimidazolidin 4 One and Its Derivatives

Direct Synthetic Routes to 3-Cyclohexyl-2-thioxoimidazolidin-4-one

The direct formation of the this compound ring, also known as 3-cyclohexyl-2-thiohydantoin, can be accomplished through several convergent synthetic routes. One prominent method involves the reaction of α-amino acids with isothiocyanates. For instance, the reaction of a C-phenylglycine derivative with phenyl isothiocyanate is a known route to analogous 2-thioxo-imidazolidin-4-ones. nih.gov A general and straightforward method involves heating a mixture of an α-amino acid with thiourea (B124793). nih.gov

Another effective strategy employs maleimide (B117702) derivatives as the starting framework. In this approach, a maleimide derivative is reacted with cyclohexyl isothiocyanate in the presence of a catalytic amount of glacial acetic acid in acetonitrile. The mixture is heated under reflux for an extended period (18-70 hours) to yield the desired this compound derivative. rdd.edu.iq

A further method involves the cyclization of suitably designed open-chain precursors. For example, 1-(arylidene)amino-3-(chloroacetyl)thioureas can be cyclized to form 1-(arylidene)amino-2-thioxo-imidazolidine-4-ones when heated in ethanol (B145695) with fused sodium acetate (B1210297). researchgate.net This highlights the versatility of using activated thiourea derivatives for the construction of the thiohydantoin ring.

Synthesis of Key Precursors and Intermediates

The synthesis of this compound and its derivatives often relies on the preparation of specific precursors and intermediates that facilitate the assembly of the final molecular structure.

Preparation of N-Cyclohexylrhodanine as a Synthetic Building Block

N-Cyclohexylrhodanine, a thioxothiazolidin-4-one, serves as a crucial building block for certain derivatives, particularly those functionalized at the C-5 position. nih.gov Its synthesis is efficiently achieved by the coupling of methyl 2-mercaptoacetate and cyclohexyl isothiocyanate. The reaction is typically carried out in dichloromethane (B109758) with triethylamine (B128534) as a base, stirring at room temperature for approximately 12 hours. This method provides the N-cyclohexylrhodanine intermediate in high yield (e.g., 83%). nih.gov

Table 1: Synthesis of N-Cyclohexylrhodanine

Reactant 1Reactant 2Reagents and ConditionsYieldReference
Methyl 2-mercaptoacetateCyclohexyl isothiocyanateTriethylamine, Dichloromethane, Room Temperature, 12 h83% nih.gov

Intermediate Hydrazide and Maleimide Derivatives in Multi-Step Syntheses

Multi-step syntheses provide a versatile platform for introducing complexity and various substituents onto the 2-thioxoimidazolidin-4-one scaffold. A key strategy involves the use of hydrazide and maleimide derivatives. rdd.edu.iqekb.eg This two-step process begins with a Michael addition of a phenyl hydrazide to an N-substituted maleimide in ethanol. rdd.edu.iqekb.eg This creates a functionalized maleimide intermediate.

In the subsequent step, this intermediate is reacted with cyclohexyl isothiocyanate in acetonitrile. rdd.edu.iqekb.eg This reaction constructs the this compound ring, incorporating the cyclohexyl group at the N-3 position. This modular approach allows for the synthesis of a diverse library of derivatives by varying the initial maleimide and hydrazide components. rdd.edu.iqekb.eg

Derivatization and Functionalization Strategies of the Imidazolidinone Scaffold

Once the core this compound structure is formed, further derivatization can be achieved through reactions that target specific positions on the imidazolidinone ring.

Knoevenagel Condensation for C-5 Substituted Analogues

The Knoevenagel condensation is a powerful tool for introducing substituents at the C-5 position of the ring system, which contains an active methylene (B1212753) group. wikipedia.org This reaction involves the condensation of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.org

In the context of related scaffolds, N-cyclohexylrhodanine is condensed with various substituted benzaldehydes to produce (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs. nih.gov This reaction is generally performed by refluxing the rhodanine (B49660) and the aldehyde in acetic acid with sodium acetate as the catalyst for 5 to 20 hours. nih.gov The resulting products are often α,β-unsaturated carbonyl compounds, which are valuable for further chemical transformations. nih.govwikipedia.org This methodology is a common and effective way to generate diversity at the C-5 position of the heterocyclic core. jchemrev.comjchemrev.com

Table 2: Knoevenagel Condensation of N-Cyclohexylrhodanine with Substituted Benzaldehydes

Starting MaterialReactantReagents and ConditionsProduct TypeYield RangeReference
N-CyclohexylrhodanineSubstituted BenzaldehydesSodium Acetate, Acetic Acid, Reflux, 5-20 h(Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one65-91% nih.gov

Michael Addition Reactions for Ring Functionalization

The Michael addition, or conjugate addition, is a fundamental reaction for forming carbon-carbon and carbon-heteroatom bonds. nyu.edu It involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). nyu.edu

In the synthesis of this compound derivatives, the Michael addition is integral to the multi-step pathway involving maleimide intermediates. rdd.edu.iqekb.eg As previously mentioned, the initial step is the Michael addition of phenyl hydrazide to an N-substituted maleimide. rdd.edu.iqekb.eg This reaction functionalizes the maleimide ring, setting the stage for the subsequent cyclization with cyclohexyl isothiocyanate. This demonstrates how the Michael addition can be strategically employed not just to append substituents but to construct the core heterocyclic ring itself. rdd.edu.iqekb.eg

Reactions Involving Isothiocyanates for Thioxo Group Formation

The incorporation of the 2-thioxo functional group is a crucial step in the synthesis of this class of compounds, and the use of isothiocyanates is a primary method for achieving this transformation. Cyclohexyl isothiocyanate is a key reagent for introducing the N-cyclohexyl moiety and the sulfur atom at the C2 position of the imidazolidinone ring.

One common synthetic route involves a two-step process where maleimide derivatives react with cyclohexyl isothiocyanate. ekb.egresearchgate.netekb.eg This reaction proceeds via the addition of an appropriate precursor to the isothiocyanate, leading to the formation of the this compound scaffold. ekb.eg For instance, novel 2-thioxo-4-imidazolidinone derivatives have been prepared through a Michael addition of phenyl hydrazide to N-substituted maleimides, followed by the reaction of the resulting maleimide derivatives with cyclohexyl isothiocyanate in acetonitrile. ekb.egresearchgate.netekb.eg

Another strategy involves the coupling of N-cyclohexyl isothiocyanate with α-amino acid esters or related compounds. For example, a similar heterocyclic system, (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one, is prepared by coupling methyl 2-mercaptoacetate with N-cyclohexyl isothiocyanate in the presence of triethylamine. nih.gov This highlights the versatility of cyclohexyl isothiocyanate as a building block for sulfur-containing heterocycles. The synthesis of the isothiocyanate precursor itself can be achieved through various "one-pot," two-step procedures, often utilizing a desulfurization agent. mdpi.comresearchgate.net

The following table summarizes a representative synthesis using cyclohexyl isothiocyanate.

ReactantsReagents/SolventsProductYield (%)Ref
Maleimide Derivative, Cyclohexyl isothiocyanateAcetonitrileN-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide89 ekb.eg
Maleimide Derivative, Cyclohexyl isothiocyanateAcetonitrileN-(5-(2-((4-bromophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide53 ekb.eg
Maleimide Derivative, Cyclohexyl isothiocyanateAcetonitrileN-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-2-thioxoimidazolidin-1-yl)benzamide84 ekb.eg

Alkylation and Acylation Reactions on the Imidazolidinone Ring

Once the this compound core is assembled, further functionalization can be achieved through alkylation and acylation reactions. These reactions typically target the nitrogen or sulfur atoms of the imidazolidinone ring, allowing for the introduction of a wide range of substituents. byjus.commasterorganicchemistry.com

Alkylation, the addition of an alkyl group, is a fundamental electrophilic substitution reaction. byjus.comlibretexts.org In the context of the imidazolidinone ring, alkylating agents such as alkyl halides (e.g., methyl iodide) can be used to introduce alkyl chains. libretexts.orguobaghdad.edu.iq For example, treatment of a (2-nitrobenzylideneamino)-2-thioxoimidazolidin-4-one derivative with methyl iodide leads to alkylation on the sulfur atom, forming a methylthio group. uobaghdad.edu.iq This S-alkylation is a common pathway for thioamides and related structures.

Acylation involves the introduction of an acyl group (R-C=O) and is typically carried out using acyl halides (like acid chlorides) or anhydrides in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org While classic Friedel-Crafts acylation targets aromatic rings, the principles can be adapted for heterocyclic systems. masterorganicchemistry.comeurekaselect.com These reactions can modify the properties of the parent compound, enabling the exploration of structure-activity relationships. For instance, N-acylated compounds can be prepared by reacting precursor molecules with reagents like acryloyl chloride in the presence of a base such as triethylamine. beilstein-journals.org

Parent CompoundReagentReaction TypeProductRef
(2-nitrobenzylideneamino)-2-thioxoimidazolidin-4-oneMethyl IodideS-Alkylation2-(methylthio)-1-((2-nitrobenzylidene)amino)-1H-imidazol-5(4H)-one uobaghdad.edu.iq
Grob-Beit-Blackburn (GBB) AdductsAcryloyl chloride, Et₃NN-AcylationN-acylated imidazopyridine derivatives beilstein-journals.org

Advanced Synthetic Approaches

To enhance the efficiency, diversity, and environmental friendliness of synthesizing this compound derivatives, advanced methodologies such as multi-component reactions, one-pot transformations, and microwave-assisted synthesis have been employed.

Multi-component Reactions for Compound Libraries

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains substantial portions of all the starting materials. nih.gov This approach is highly valued in medicinal chemistry for its ability to rapidly generate large libraries of structurally diverse compounds from a set of simple building blocks. nih.gov

The synthesis of related heterocyclic structures, such as thiazolidin-4-ones, often utilizes one-pot, three-component reactions. ekb.eg A typical MCR for this class involves the condensation of an amine, an aldehyde, and a mercapto-acid. ekb.egresearchgate.net By varying each of the three components, a combinatorial library of derivatives can be efficiently produced. For example, a three-component reaction of 3-formyl chromone, a primary amine, and mercaptoacetic acid under microwave irradiation has been used to synthesize 4-thiazolidinone (B1220212) analogues. researchgate.net This strategy is directly applicable to the synthesis of this compound libraries, where cyclohexylamine, an aldehyde, and a suitable third component could be combined to build the core structure and its derivatives in a highly efficient manner.

One-Pot Transformations and Chemoselectivity Modulation

This approach has been successfully applied to the synthesis of thiazolidin-4-one derivatives, where an aromatic amine, various benzaldehydes, and mercaptoacetic acid are reacted together in a single step. ekb.eg Such protocols demonstrate high efficiency and can be performed under various conditions, including conventional heating, ultrasound, or microwave irradiation. ekb.eg The ability to control chemoselectivity—differentiating between multiple reactive sites—is critical in these transformations to ensure the desired product is formed. For instance, in the synthesis of unsymmetrical thioureas, the reaction conditions can be modulated to favor the formation of one regioisomer over another. researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov These benefits include dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer side products. nih.govtandfonline.com Microwave heating is highly efficient and provides uniform heating to the reaction mixture. nih.gov

This technique has been widely applied to the synthesis of 2-thioxoimidazolidin-4-ones and related heterocycles. tandfonline.com For example, a facile and green synthesis of novel piperidino 2-thioxoimidazolidin-4-ones was achieved using microwave irradiation for just 2–4 minutes, a significant improvement over conventional refluxing which took 4 hours. tandfonline.com Similarly, the one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones is effectively carried out by the condensation of thiourea, chloroacetic acid, and an aldehyde under microwave irradiation. nih.gov The synthesis of various thiazolidin-4-one derivatives has been shown to be significantly more efficient using microwaves compared to conventional and ultrasonic methods, with reaction times dropping from hours to minutes. ekb.eg

The following table compares different synthetic methods for thiazolidin-4-one derivatives, highlighting the efficiency of microwave-assisted techniques.

Synthetic MethodReaction TimeYieldRef
Conventional Heating8.5 - 14.5 hoursLower ekb.eg
Ultrasonic Irradiation125 - 220 minutesModerate ekb.eg
Microwave Irradiation6.5 - 11 minutesHigher ekb.eg

Chemical Reactivity, Reaction Mechanisms, and Stereochemical Considerations of 3 Cyclohexyl 2 Thioxoimidazolidin 4 One Core

Reactivity of the 2-Thioxo Moiety

The 2-thioxo moiety (C=S) is a key functional group that significantly influences the chemical behavior of the molecule. Compared to its oxygen analog (hydantoin), the thiocarbonyl group exhibits distinct reactivity.

Nucleophilic Reactivity and Additions

The thiocarbonyl group at the C-2 position features a carbon atom that is electrophilic and a sulfur atom that can exhibit nucleophilic character. While the carbon is susceptible to attack by strong nucleophiles, a more common reaction involves the sulfur atom. The sulfur can be selectively alkylated, for instance, by treatment with alkyl halides like methyl iodide in the presence of a base such as potassium carbonate. jchemrev.com This S-alkylation is a chemoselective process that can occur while other nucleophilic sites in the molecule are acetylated. researchgate.net

The electrophilic carbon of the thiocarbonyl group can be attacked by nucleophiles in nucleophilic addition reactions. libretexts.org This is analogous to the reactions of carbonyl groups but is less common for the 2-thioxo position in this specific ring system compared to reactions at other sites. In some synthetic pathways, the thioxo group can be converted to a carbonyl group by oxidation, for example, using hydrogen peroxide in an acetic acid medium, transforming the 2-thioxoimidazolidin-4-one into the corresponding imidazolidine-2,4-dione (hydantoin). ucl.ac.be

Chemical Transformations of the Imidazolidinone Ring System

The imidazolidinone ring itself is a hub of reactivity, particularly at the C-5 methylene (B1212753) position, which is activated by the adjacent carbonyl group.

Condensation Reactions with Amines and Alcohols

The active methylene group at the C-5 position is the primary site for condensation reactions, most notably the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of the active hydrogen compound (the C-5 position of the imidazolidinone) to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com

In the presence of a weak base catalyst like piperidine (B6355638) or sodium acetate (B1210297), 3-Cyclohexyl-2-thioxoimidazolidin-4-one can react with various aromatic aldehydes at the C-5 position to form 5-arylidene derivatives. researchgate.netuobaghdad.edu.iq This reaction is a cornerstone for the synthesis of a wide array of derivatives, as the resulting exocyclic double bond can be further functionalized. researchgate.net The reaction proceeds through the formation of a carbanion at C-5, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. orientjchem.org Subsequent elimination of a water molecule yields the final condensed product. wikipedia.org

Reactant 1Reactant 2Catalyst/SolventProductReference
2-Thiohydantoin (B1682308) (analogue)Aromatic AldehydesAcetic Acid / Sodium Acetate5-Arylidene-2-thiohydantoins researchgate.net
2-Thiohydantoin (analogue)KetonesToluene / Ammonium Acetate5-Alkylidene-2-thiohydantoins researchgate.net
2-MethoxybenzaldehydeThiobarbituric acid (analogue)Piperidine / Ethanol (B145695)(Z)-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione wikipedia.org

Hydrolysis and Ring-Opening Pathways

The imidazolidinone ring can undergo hydrolysis under acidic or basic conditions, leading to ring-opening. The stability of the ring is considerable, but harsh conditions can cleave the amide and thioamide bonds. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl or thiocarbonyl oxygen/sulfur, followed by nucleophilic attack by water. researchgate.netrsc.org

Studies on related iminohydantoins show that acid hydrolysis proceeds via a tetrahedral intermediate. researchgate.netrsc.org The breakdown of this intermediate can lead to either the regenerated starting material or the ring-opened product, a hydantoic acid amide analogue. researchgate.net For 2-thiohydantoins, hydrolysis can ultimately yield amino acids, carbon dioxide, ammonia, and hydrogen sulfide. Base-catalyzed hydrolysis of related 1-acyl-2-thiohydantoins has been shown to proceed via ionization at the N-3 position. jchemrev.com

Stereochemistry and Diastereoselectivity in Synthesis and Transformations

Stereochemical control is a critical aspect of the synthesis and reactivity of this compound derivatives. The introduction of substituents or the formation of new stereocenters can lead to various stereoisomers.

The Knoevenagel condensation with aldehydes at the C-5 position creates a carbon-carbon double bond, which can exist as either (E) or (Z) isomers. wikipedia.org Often, the reaction favors the formation of the thermodynamically more stable isomer. rsc.org The stereochemistry of these products can be determined using spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), by analyzing coupling constants.

If the C-5 position itself becomes a stereocenter, for instance, through reduction of a C-5 arylidene derivative or by alkylation, diastereomers can be formed. The facial selectivity of the attack on the ring or its intermediates will determine the diastereomeric ratio. In related reactions, such as the Corey-Chaykovsky cyclopropanation following a Knoevenagel condensation, high diastereoselectivity has been achieved, yielding diastereomerically pure products. nih.gov The stereogenic center at the C-5 position is of significant interest as it can lead to racemization in the presence of a base. jchemrev.com

Investigation of Unexpected Reaction Products and Side Reactions

The synthesis and transformation of this compound are not always straightforward and can be accompanied by the formation of unexpected products or side reactions.

During the synthesis of 2-thiohydantoins from α-amino acids and thiourea (B124793), if a substituted thiourea is used (e.g., N-allylthiourea), a mixture of products can result from the competitive attack of the different nitrogen atoms on the amino acid's carboxyl group. nih.gov

In condensation reactions, the conditions can influence the outcome. For example, in sequential Knoevenagel condensation/cyclization reactions of related systems, the choice of catalyst and reaction time can determine whether the initial Knoevenagel adduct, a cyclized intermediate, or a fully dehydrogenated final product is obtained. nih.gov Furthermore, in reactions involving Michael acceptors, the possibility of multiple additions can lead to more complex side products.

Another documented side reaction for a related 4-imino-imidazolidin-2-one derivative is autoxidation at the C-5 position to form a 5-hydroxy derivative when stored in solutions containing peroxides. researchgate.netrsc.org This highlights the susceptibility of the C-5 position to oxidation under certain conditions.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-Cyclohexyl-2-thioxoimidazolidin-4-one. Analysis of both one-dimensional and two-dimensional spectra allows for the precise assignment of each proton and carbon atom in the molecule.

The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to the imidazolidinone ring and the cyclohexyl substituent. While a complete spectrum for the parent compound is not detailed in the available literature, data from closely related derivatives allow for a confident prediction of the chemical shifts. researchgate.netekb.eg

The ¹H NMR spectrum would feature a characteristic singlet for the methylene (B1212753) protons (H-5) on the imidazolidinone ring, anticipated to appear around δ 3.9-4.1 ppm. A broad singlet corresponding to the N-H proton at the N-1 position is also expected. The cyclohexyl group protons would present as a series of complex multiplets in the upfield region, typically between δ 1.2 and 2.1 ppm.

In the ¹³C NMR spectrum, the most downfield signals are those of the carbonyl (C=O) and thiocarbonyl (C=S) carbons. Based on derivatives, the C-4 (C=O) signal is expected in the range of δ 170-175 ppm, while the C-2 (C=S) signal appears further downfield around δ 185 ppm. ekb.eg The methylene carbon of the ring (C-5) would resonate at approximately δ 35-40 ppm. The carbons of the cyclohexyl ring typically appear between δ 25 and 55 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
NH (Position 1) Variable, broad Singlet (br s)
CH ₂ (Position 5) ~3.9 - 4.1 Singlet (s)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (C=S) ~185
C-4 (C=O) ~170 - 175
C-5 (CH₂) ~35 - 40

While specific 2D NMR data for this compound are not available in the reviewed literature, these techniques are indispensable for confirming structural assignments.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of protons within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to define the preferred conformation of the cyclohexyl ring relative to the imidazolidinone core.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is characterized by strong absorption bands corresponding to the vibrations of the carbonyl and thiocarbonyl groups. ekb.eg

The most prominent feature is the sharp, strong absorption band for the C=O (amide carbonyl) stretching vibration, which typically appears in the region of 1720-1745 cm⁻¹. researchgate.netekb.eg The stretching vibration for the C=S (thiocarbonyl) group is expected to produce a band in the 1150-1250 cm⁻¹ region. Additionally, the N-H stretching vibration of the amide at the N-1 position would be observed as a band around 3175-3300 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations of the cyclohexyl and methylene groups are found just below 3000 cm⁻¹, typically in the 2850-2940 cm⁻¹ range. researchgate.netekb.eg

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
N-H (Amide) Stretch ~3175 - 3300
C-H (Aliphatic) Stretch ~2850 - 2940
C=O (Carbonyl) Stretch ~1720 - 1745

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound (C₉H₁₄N₂OS), the calculated molecular weight is 198.29 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺) at m/z = 198. The fragmentation pattern for 2-thioxoimidazolidin-4-ones typically involves characteristic cleavages of the ring and its substituents. Key fragmentation pathways would likely include:

Loss of the cyclohexyl radical (•C₆H₁₁), leading to a fragment ion at m/z = 115.

Cleavage of the imidazolidinone ring, which can produce various smaller fragment ions characteristic of the thiohydantoin core. nist.gov

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry.

Although a crystal structure for this compound itself has not been reported, analysis of related structures, such as its thiazolidinone analogue, demonstrates the power of this method. nih.gov A crystallographic study would definitively show the conformation of the cyclohexyl ring (expected to be a chair) and the planarity of the imidazolidinone ring. Furthermore, it would reveal details of the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing arrangement.

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the compound's empirical formula by determining the mass percentages of its constituent elements. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should align closely (typically within ±0.4%) with the theoretical values calculated from its molecular formula, C₉H₁₄N₂OS.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight % Composition
Carbon C 12.011 54.51%
Hydrogen H 1.008 7.12%
Nitrogen N 14.007 14.13%
Oxygen O 15.999 8.07%

Computational and Theoretical Studies on 3 Cyclohexyl 2 Thioxoimidazolidin 4 One and Analogues

Molecular Docking Investigations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its target protein at the molecular level.

Enzyme Active Site Interactions

Derivatives of 3-Cyclohexyl-2-thioxoimidazolidin-4-one have been investigated for their inhibitory potential against a range of enzymes implicated in various diseases.

Tyrosinase: Analogues such as (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-ones have demonstrated potent inhibitory activity against mushroom tyrosinase. researchgate.net Docking studies revealed that these compounds can bind strongly to either the active site or an allosteric site of the enzyme, suggesting different mechanisms of inhibition (competitive and non-competitive). researchgate.net For instance, certain analogues showed more potent inhibition than the well-known inhibitor, kojic acid. researchgate.net The interactions often involve the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, which is crucial for tyrosinase inhibitory activity. researchgate.netnih.gov

NADPH Oxidase: Benzylidene-1-methyl-2-thioxoimidazolidin-one derivatives, which share a core structure with the subject compound, have been designed as inhibitors of NADPH oxidase (Nox). nih.govewha.ac.kr This enzyme's mediated production of reactive oxygen species is linked to neuronal inflammation in conditions like Parkinson's disease. nih.gov One particular derivative, (E)-3-cyclohexyl-5-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)-1-methyl-2-thioxoimidazolidin-4-one, was identified as a potent inhibitor with high permeability, suggesting its potential to target Nox in brain cells. nih.govewha.ac.kr

α-Amylase: The thiazolidine-4-one scaffold, a related structure, is the basis for novel α-amylase inhibitors. rsc.org Molecular docking studies have shown that these compounds can interact with the active site of human pancreatic α-amylase. rsc.orgnih.gov The binding interactions are comparable to those of established inhibitors like acarbose. rsc.org The benzodioxole ring, when present in derivatives, appears to be an important pharmacophore, making strong binding interactions with residues such as Ile235 and His201. nih.gov

Cyclooxygenase (COX): While direct studies on this compound are limited, related heterocyclic systems like thiadiazole-thiazolidinone hybrids have been evaluated as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.gov Molecular docking has been used to confirm the binding modes of these compounds within the active sites of COX enzymes. nih.govnih.gov

Topoisomerase II DNA Gyrase: Bacterial topoisomerases, including DNA gyrase and topoisomerase IV, are established targets for antibacterial agents. researchgate.netnih.gov While fluoroquinolones are well-known inhibitors that bind to the enzyme-DNA complex, other scaffolds are also being investigated. nih.gov Docking studies on different classes of compounds have helped to elucidate their binding at the ATP binding pocket of these enzymes. researchgate.net

Tyrosyl-tRNA Synthetase: This enzyme is a crucial target for the development of new antibacterial agents. nih.govdergipark.org.tr Molecular docking is a key tool used to study the binding of potential inhibitors to the active site of tyrosyl-tRNA synthetase, helping to rationalize their inhibitory activity and guide the design of more potent compounds. nih.govdergipark.org.tr

Cyclin-Dependent Kinases (CDK): Information regarding the interaction of this compound or its direct analogues with CDKs is not readily available in the reviewed literature.

Table 1: Summary of Molecular Docking Findings for Analogues

Enzyme Target Analogue Class Key Findings from Docking Studies
Tyrosinase (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-ones Binds strongly to active or allosteric sites; competitive or non-competitive inhibition. researchgate.net
NADPH Oxidase Benzylidene-1-methyl-2-thioxoimidazolidin-ones Potent inhibition with high predicted brain permeability. nih.govewha.ac.kr
α-Amylase Thiazolidine-4-one derivatives Interactions with catalytic residues E233 and H201 are crucial for potent inhibition. nih.gov
COX-2 Thiadiazole-thiazolidinone hybrids Docking studies confirm binding at the COX-2 active site. nih.gov

Receptor Binding Profiling

Androgen Receptor: A new class of pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives has been rationally designed and synthesized as potential treatments for prostate cancer. nih.gov These compounds were evaluated for their anticancer effects against androgen-sensitive (AR+) LNCaP prostate cancer cells. nih.gov Molecular docking studies are a fundamental part of such research, helping to predict the binding affinity and orientation of these compounds within the ligand-binding pocket of the androgen receptor. d-nb.inforesearchgate.netfrontiersin.org These in silico analyses guide the selection of candidates for synthesis and biological testing. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.govutupub.fi They provide valuable information on the stability of ligand-protein complexes and the dynamics of binding interactions.

MD simulations have been employed to assess the stability of complexes formed between various inhibitors and their target enzymes. nih.gov For instance, simulations can confirm that a docked ligand remains stably bound within the active site of a target like tyrosinase or the androgen receptor. frontiersin.orgmdpi.com These simulations often reveal that the root mean square deviation (RMSD) of the complex remains stable (typically within 2-3 Å) over the simulation period, indicating a stable binding mode. nih.gov Furthermore, MD can elucidate conformational changes in the receptor upon ligand binding, which is critical for understanding the mechanism of action, such as the disruption of a co-regulator binding site. frontiersin.org

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For compounds related to this compound, DFT methods have been used to optimize molecular geometries and compare them with experimental data from X-ray crystallography. researchgate.net These calculations also provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. This information is valuable for predicting the molecule's reactivity and electronic transitions. researchgate.net

In Silico Screening and Pharmacophore Modeling for Lead Discovery

In silico virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. ijper.org This process is often guided by pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. ugm.ac.idnih.gov

For targets like tyrosinase and the androgen receptor, pharmacophore models have been developed based on known active inhibitors. nih.govmdpi.com These models, comprising features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, are then used as 3D queries to screen chemical databases for novel compounds that match the pharmacophore. ijper.orgnih.gov Hits from this screening are then typically subjected to molecular docking to refine the potential candidates before synthesis and in vitro testing. ijper.orgijaresm.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structures of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogues.

For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on various inhibitor classes. nih.gov These studies generate contour maps that indicate where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. nih.gov This information provides a roadmap for designing new compounds with improved potency. QSAR models have been successfully developed for tyrosinase inhibitors, demonstrating good predictive ability and helping to identify key structural features for activity. mdpi.com

Research Applications and Biological Activity Profiling of 3 Cyclohexyl 2 Thioxoimidazolidin 4 One and Its Synthesized Derivatives

Antimicrobial Research Applications

Derivatives of the 2-thioxoimidazolidin-4-one core structure are recognized for their wide range of pharmacological properties, which has prompted significant research into their antimicrobial potential. ijpcbs.com

Antibacterial Activity: Gram-Positive and Gram-Negative Strains

The antibacterial efficacy of 3-Cyclohexyl-2-thioxoimidazolidin-4-one derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Studies have demonstrated the activity of these compounds against Staphylococcus aureus and related species. In one study, a series of eight novel derivatives were synthesized, with compound N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide exhibiting notable antibacterial activity toward Staphylococcus aureus. ekb.egresearchgate.netekb.eg This activity was quantified with a minimum inhibitory concentration (MIC) value of 25 mg/mL. ekb.egresearchgate.netekb.eg Other research has focused on newly prepared 2-thioxoimidazolidin-4-one derivatives, such as 3-((2-bromobenzylidene) amino)-2- thioxoimidazolidin-4-one and 3-((4- methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one , which showed significant antibacterial effects against virulent clinical strains of S. aureus. nih.gov

Investigations into related thioxoimidazolidin-2-one derivatives have shown significant antimicrobial activity against Bacillus subtilis. nih.gov However, specific studies detailing the activity of this compound derivatives against Bacillus subtilis and beta-Hemolytic streptococcus were not identified in the reviewed literature.

Gram-Negative Bacteria: The same derivative that was active against S. aureus, N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide , also demonstrated antibacterial activity against Pseudomonas aeruginosa, with an identical MIC value of 25 mg/mL. ekb.egresearchgate.netekb.eg

Furthermore, research on related imidazole (B134444) derivatives, specifically 5-imino-4-thioxoimidazolidin-2-ones, has indicated significant antimicrobial activity against Klebsiella pneumonia. nih.gov In the reviewed scientific literature, specific data on the activity of this compound derivatives against Escherichia coli and Vibrio cholerae were not available.

Compound NameBacterial StrainActivity / MICReference
N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamideStaphylococcus aureus25 mg/mL ekb.egresearchgate.netekb.eg
N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamidePseudomonas aeruginosa25 mg/mL ekb.egresearchgate.netekb.eg
3-((2-bromobenzylidene) amino)-2- thioxoimidazolidin-4-oneStaphylococcus aureus (clinical strains)Effective at 31.25–62.5 µg/mL nih.gov
3-((4- methoxybenzylidene) amino)-2-thioxoimidazolidin-4-oneStaphylococcus aureus (clinical strains)Effective at 62.5–125 µg/mL nih.gov

Antifungal Activity: Yeast and Mold Species

The antifungal properties of this compound derivatives have been explored against both yeast and mold species.

Yeast Species: Several synthesized derivatives have demonstrated activity against the opportunistic yeast Candida albicans. ekb.egresearchgate.net Specifically, compounds such as N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)-2-thioxoimidazolidin-1-yl) benzamide and N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide were among those that exhibited antifungal activity toward this pathogen. ekb.egresearchgate.net

Mold Species: In the same study, nearly all of the eight synthesized compounds containing the this compound core were active against the mold Aspergillus niger, showing a broad potential for these derivatives as antifungal agents. ekb.egresearchgate.net No specific research findings were identified for the activity of these compounds against Aspergillus flavus.

Anti-Biofilm Mechanisms and Inhibition Studies

Bacterial biofilms pose a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Research has shown that derivatives of 2-thioxoimidazolidin-4-one can effectively inhibit biofilm formation, particularly in Staphylococcus aureus. nih.gov Studies on compounds like 3-((2-bromobenzylidene) amino)-2- thioxoimidazolidin-4-one and 3-((4- methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one demonstrated a high percentage of biofilm inhibition against virulent strains of S. aureus. nih.gov This activity suggests a potential mechanism of action that involves inhibiting bacterial adhesion, a critical first step in the formation of biofilms. nih.gov

Anti-Hemagglutination Activity

Hemagglutination, the clumping of red blood cells, can be induced by certain bacterial pathogens and is considered a virulence factor. The anti-hemagglutination effects of new hydantoin (B18101) derivatives have been investigated. Research showed that 3-((2-bromobenzylidene) amino)-2- thioxoimidazolidin-4-one and 3-((4- methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one manifested significant anti-hemagglutination effects against virulent strains of S. aureus. nih.gov This activity further underscores their potential to counteract bacterial virulence mechanisms. nih.gov

Antineoplastic and Anticancer Research

The 2-thioxoimidazolidin-4-one scaffold is a recognized pharmacophore in the development of anticancer agents, with structural modifications leading to compounds with a diverse range of biological effects. helsinki.fi

In Vitro Cytotoxicity against Cancer Cell Lines

Derivatives of this compound have been evaluated for their cytotoxic effects against human cancer cell lines, revealing potent activity.

HepG2 (Hepatocellular Carcinoma): A study investigating the mechanistic cytotoxic effects of 2-thioxoimidazolidin-4-one derivatives on liver cancer cells found that several compounds displayed relevant cytotoxic activities. nih.gov Two derivatives, in particular, showed potent activity against HepG2 cells with IC₅₀ values of 0.017 µM and 0.18 µM. nih.gov These values indicated greater potency than the reference drugs Staurosporine (IC₅₀ of 5.07 µM) and 5-Fluorouracil (5-FU) (IC₅₀ of 5.18 µM). nih.gov The most promising compound induced apoptosis and arrested the cell cycle at the G2/M phase. nih.gov

MCF-7 (Breast Adenocarcinoma): While direct cytotoxicity data for this compound derivatives against MCF-7 cells is limited in the reviewed literature, related research on bis-thiohydantoin derivatives has shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). helsinki.fi One such derivative demonstrated an EGFR inhibitory IC₅₀ value of 90 nM, which is comparable to the reference drug erlotinib (B232) (IC₅₀ of 70 nM). helsinki.fi As EGFR is a key target in breast cancer therapy, this strong inhibitory activity suggests a significant antineoplastic potential for this class of compounds.

Compound TypeCell LineActivity / IC50Reference
2-thioxoimidazolidin-4-one derivative (Compound 4)HepG2 (Liver Cancer)0.017 µM nih.gov
2-thioxoimidazolidin-4-one derivative (Compound 2)HepG2 (Liver Cancer)0.18 µM nih.gov
Bis-thiohydantoin derivative (Compound 4c)EGFR Inhibition (Relevant to Breast Cancer)90 nM helsinki.fi
Staurosporine (Reference Drug)HepG2 (Liver Cancer)5.07 µM nih.gov
5-Fluorouracil (Reference Drug)HepG2 (Liver Cancer)5.18 µM nih.gov
Erlotinib (Reference Drug)EGFR Inhibition70 nM helsinki.fi

Mechanism-Based Antiproliferative Effects (e.g., Apoptosis Induction)

Derivatives of 2-thioxoimidazolidin-4-one have been identified as potent anticancer agents, primarily through the induction of apoptosis. Research has shown that these compounds can trigger programmed cell death in cancer cells through various mechanistic pathways.

One study investigating a series of 2-thioxoimidazolidin-4-one derivatives against hepatocellular carcinoma (HepG2) cells found that a particularly potent compound induced apoptosis in a significant portion of the cell population. nih.gov Treatment with this derivative led to a 19.35-fold increase in apoptotic cells compared to the control group (11.42% vs. 0.59%). nih.gov The mechanism behind this was found to be linked to cell cycle arrest at the G2/M phase, which is a common trigger for apoptosis. nih.gov

Further investigation into the molecular mechanism revealed that the compound modulates the expression of key genes involved in the apoptotic cascade. It was observed to enhance the expression of pro-apoptotic genes such as p53, PUMA, and caspases 3, 8, and 9. nih.gov Concurrently, it was found to inhibit the expression of the anti-apoptotic gene Bcl-2. nih.gov The study also pointed towards the inhibition of the PI3K/AKT signaling pathway, a crucial pathway for cell survival and proliferation, as a potential mode of action for the observed anticancer effects. nih.gov

Another investigation on a different 2-thioxoimidazolidin-4-one analogue also demonstrated its ability to induce apoptosis and generate reactive oxygen species (ROS) in HepG2 liver cancer cells. nih.gov The most effective compound from this series exhibited a low IC50 value of 15.49 µM. nih.gov Flow cytometry analysis showed a significant decrease in live cells (from 97% to 39.3%) and a corresponding increase in necrotic cells (from 2.48% to 60.6%) after treatment, further confirming the compound's cytotoxic and pro-apoptotic activity. nih.gov

Table 1: Antiproliferative and Apoptotic Effects of 2-Thioxoimidazolidin-4-one Derivatives on HepG2 Cells
CompoundIC50 (µM)Apoptosis Induction (Fold Increase)Affected Cell Cycle PhaseKey Molecular Targets
Compound 4 (from study nih.gov)0.01719.35G2/M↑ p53, ↑ PUMA, ↑ Caspases 3, 8, 9, ↓ Bcl-2, ↓ PI3K/AKT
Compound 7e (from study nih.gov)15.49Data not quantified in fold increaseData not specified↑ ROS, ↑ Necrosis

Research into Specific Cancer Targets (e.g., Androgen Receptor Modulation for Prostate Cancer)

The androgen receptor (AR) is a critical target in the treatment of prostate cancer. researchgate.netmdpi.com Derivatives of 2-thioxoimidazolidin-4-one have been specifically designed and synthesized to act as androgen receptor blockers.

A study focused on a new class of pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives demonstrated their potential in treating androgen-sensitive prostate cancer. ekb.eg These compounds were evaluated for their anticancer effects against AR-positive LNCaP cells. Several of the synthesized derivatives exhibited significant cytotoxicity, with IC50 values ranging from 5.22 ± 0.12 to 11.75 ± 0.07 µM after 48 hours of incubation. ekb.eg

The mechanism of action for the most potent compounds was confirmed to involve the induction of apoptosis, as evidenced by a significant accumulation of Caspase 3. ekb.eg Furthermore, these derivatives were found to reduce the DNA content at various stages of the cell cycle, ultimately leading to the arrest of cell growth in AR-positive LNCaP cells. ekb.eg These findings underscore the potential of this chemical scaffold in the development of novel androgen receptor antagonists for prostate cancer therapy.

Table 2: Activity of Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives against AR+ LNCaP Prostate Cancer Cells
Compound SeriesIC50 Range (µM) at 48hObserved Mechanism
3i–k, 3m, and 3o–p5.22 - 11.75Caspase 3 accumulation, cell cycle arrest, apoptosis induction

Enzyme Inhibition Studies

Tyrosinase Inhibition for Melanogenesis Research

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a major strategy in the research of melanogenesis and the development of treatments for hyperpigmentation. researchgate.net While direct studies on this compound are limited, research on the closely related scaffold, (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one, provides significant insights.

A series of these thiazolidinone analogs were synthesized and evaluated for their anti-tyrosinase activity. researchgate.net Several of these compounds demonstrated potent inhibition of mushroom tyrosinase, with some derivatives being significantly more active than the standard inhibitor, kojic acid. For instance, two of the synthesized analogs displayed IC50 values of 5.21 ± 0.86 µM and 1.03 ± 0.14 µM, respectively, compared to an IC50 of 25.26 ± 1.10 µM for kojic acid. researchgate.net Kinetic studies revealed that these compounds act as competitive or non-competitive inhibitors of tyrosinase. researchgate.net Furthermore, the most potent compound was shown to reduce cellular tyrosinase activity and melanin production in B16F10 melanoma cells, suggesting that its anti-melanogenic effect is directly linked to its tyrosinase-inhibitory ability. researchgate.net

Table 3: Tyrosinase Inhibitory Activity of 3-Cyclohexyl-2-thioxothiazolidin-4-one Analogs
CompoundMushroom Tyrosinase IC50 (µM)Inhibition Type
Analog 25.21 ± 0.86Competitive
Analog 31.03 ± 0.14Non-competitive
Kojic Acid (Reference)25.26 ± 1.10Not Applicable

NADPH Oxidase (Nox) Inhibition in Neuroinflammation Models (e.g., Parkinson's disease research)

NADPH oxidase (Nox) is an enzyme that plays a crucial role in the generation of reactive oxygen species (ROS), which are implicated in neuroinflammation and the pathogenesis of neurodegenerative conditions like Parkinson's disease. scialert.netnih.govnih.gov A novel derivative, (E)-3-cyclohexyl-5-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)-1-methyl-2-thioxoimidazolidin-4-one, has been identified as a potent Nox inhibitor with therapeutic potential for Parkinson's disease. scialert.netnih.gov

In a lucigenin (B191737) chemiluminescence assay, a series of these derivatives showed excellent inhibitory activity against NADPH oxidases. scialert.netnih.gov The lead compound from this series was found to suppress the production of pro-inflammatory cytokines and the migration of microglial cells in response to lipopolysaccharide (LPS) stimulation. nih.gov In an MPTP-induced mouse model of Parkinson's disease, oral administration of this compound resulted in the suppression of dopaminergic neuronal death in the substantia nigra and striatum, as well as the inhibition of microglial migration. scialert.netnih.gov These findings highlight the potential of this this compound derivative as a neuroprotective agent through the inhibition of NADPH oxidase.

Cyclooxygenase (COX) Inhibition Assays for Anti-Inflammatory Research

A study on novel thiazolidin-4-one derivatives investigated their ability to inhibit ovine COX-1 and COX-2. wikipedia.org The results indicated that some of these compounds exhibited selective inhibition of COX-2 over COX-1, although they were less potent than the reference drug, celecoxib. wikipedia.org Interestingly, these compounds showed strong antinociceptive and anti-inflammatory effects in vivo that appeared to be independent of their COX-2 inhibitory potencies, suggesting that they may act through other targets as well. wikipedia.org This indicates that the broader class of compounds, which includes the this compound scaffold, warrants further investigation for its anti-inflammatory properties via COX inhibition and potentially other mechanisms.

Cyclin-Dependent Kinase (CDK) Inhibition Studies

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them attractive targets for anticancer drug development. nih.gov To date, there is a lack of specific research literature directly evaluating this compound or its immediate derivatives for inhibitory activity against cyclin-dependent kinases. While the antiproliferative effects of some derivatives have been linked to cell cycle arrest, this has not been explicitly attributed to the direct inhibition of CDKs. nih.gov Therefore, the potential for this class of compounds to act as CDK inhibitors remains an open area for future investigation.

Alpha-Amylase Inhibition for Metabolic Research

Derivatives of 2-thioxoimidazolidin-4-one have been investigated for their potential to inhibit key enzymes in carbohydrate metabolism, such as alpha-amylase, which is a therapeutic target in metabolic research, particularly for managing postprandial hyperglycemia. A study involving a library of novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones found that most of the synthesized compounds demonstrated good inhibitory activity against α-amylase. unito.it One derivative, compound 3j, which features 3,5-di-nitro functional groups on the aromatic ring, exhibited excellent α-amylase inhibitory activity. unito.it

In another research effort, a novel series of 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones was designed and synthesized, showing considerable inhibitory effects against both α-amylase and α-glucosidase enzymes. uomustansiriyah.edu.iq The inhibitory activity of these compounds towards α-amylase was found to be consistent with their activity against α-glucosidase. uomustansiriyah.edu.iq

Table 1: Alpha-Amylase Inhibition Data for a 2-Thioxoimidazolidin-4-one Derivative
CompoundStructure/SubstitutionEnzymeIC₅₀ ValueSource
3j3-(3,5-dinitrobenzoyl)-2-thioxoimidazolidin-4-oneα-Amylase0.0082 mM unito.it

Antiviral Research (e.g., HIV, Herpes Simplex Virus)

The 2-thioxoimidazolidin-4-one (also known as 2-thiohydantoin) ring is present in a wide range of biologically active compounds, and some derivatives have been explored for their antiviral properties. In the context of Human Immunodeficiency Virus (HIV), a study was conducted on a series of thirteen thiohydantoin derivatives, specifically 1,3-bis(2-thiophen-2-yl-ethyl)-5-arylidine-2-thioxoimidazolidin-4-ones. researchgate.net These compounds were evaluated for their anti-HIV activity against the HIV-1 strain IIIB and the HIV-2 strain ROD. researchgate.net However, the results of the antiviral screening indicated that none of these specific compounds exhibited any significant anti-HIV activity. researchgate.net The research on the direct antiviral activity of this compound or its close derivatives against other viruses like Herpes Simplex Virus (HSV) is not detailed in the available literature.

Antioxidant Activity Investigations

The investigation into the antioxidant properties of this compound and its related structures has yielded promising results. Research on analogous compounds, specifically (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs, revealed strong antioxidant effects. researchgate.net Certain derivatives within this series demonstrated the ability to reduce Reactive Oxygen Species (ROS) and peroxynitrite (ONOO⁻) levels, in addition to exhibiting radical scavenging activities. researchgate.net

Furthermore, an in vivo study verified that a 2-thioxoimadazolidin-4-one derivative possesses promising activity linked to the activation of antioxidant systems. mdpi.com This was demonstrated by its effect on antioxidant enzymes such as Catalase (CAT), Superoxide dismutase (SOD), and the levels of Glutathione (GSH). mdpi.com

Table 2: Summary of Antioxidant Activity Findings
Compound ClassObserved EffectMethod/ModelSource
(Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogsReduced Reactive Oxygen Species (ROS) and Peroxynitrite (ONOO⁻) levelsIn vitro assays researchgate.net
2-Thioxoimadazolidin-4-one derivativeActivated antioxidant levels (CAT, SOD, GSH)In vivo Subcutaneous Ehrlich Carcinoma (SEC) model mdpi.com

Anti-inflammatory and Analgesic Activity Research

The this compound scaffold has been a subject of interest in the search for new anti-inflammatory agents. A specific derivative, (E)-3-cyclohexyl-5-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)-1-methyl-2-thioxoimidazolidin-one, was identified as an inhibitor of NADPH oxidase. researchgate.net In a study relevant to neuroinflammation, this compound was shown to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced microglial cells. researchgate.net Other research has also demonstrated the anti-inflammatory potential of 2-thioxoimidazolidin-4-one derivatives by evaluating their ability to inhibit nitric oxide (NO) production in LPS-stimulated murine cells. nih.gov

While direct analgesic studies on this specific scaffold are limited, research on other heterocyclic structures incorporating a cyclohexyl moiety has indicated potential. For instance, a series of 3-cyclohexyl-2-substituted hydrazino-quinazolin-4(3H)-ones was synthesized and investigated for analgesic and anti-inflammatory properties, with one compound showing more potent activity than the standard drug diclofenac (B195802) sodium. nih.gov Similarly, a series of cyclohexyl-N-acylhydrazones was evaluated, leading to the identification of a promising prototype for treating painful conditions. nih.gov

Other Pharmacological and Agrochemical Research Areas

The thioxoimidazolidinone core structure has been explored for its potential in developing new anticonvulsant agents. Various new thioxoimidazolidinone derivatives have been synthesized and evaluated for their anticonvulsant activity, with studies reporting that many of the tested compounds showed efficacy equal to or greater than the established anticonvulsant, phenobarbital. ekb.eg In other research, 2-thioxo-1,3-imidazolidin-4-ones were prepared and assessed for activity against maximal electrical shock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures, with some compounds showing potent activity in the scPTZ model. nih.gov

Additionally, research into related structures containing the cyclohexyl group has shown promise. A series of cyclohexyl-thiosemicarbazides was synthesized and screened for anticonvulsant activity. nih.govnih.gov Within this series, cyclohexyl-[4-(4-chlorophenoxy)-benzylidene]thiosemicarbazide and cyclohexyl-[2-oxo-1,2-dihydro-indol-3-ylidene]thiosemicarbazide both provided 100% protection in the MES test, indicating an ability to prevent seizure spread. nih.govnih.gov

Direct research into the antileishmanial activity of this compound is not extensively documented in the available literature. However, studies on other heterocyclic compounds that feature a cyclohexyl group have shown potential against Leishmania parasites. For example, the compound n-cyclohexyl-1,2,4-oxadiazole was evaluated for its activity against Leishmania infantum. In this in vitro study, the compound demonstrated anti-L. infantum action, reducing parasite cell viability to 13% at a concentration of 1000 μM. This suggests that the cyclohexyl moiety may be a feature of interest in the design of novel antileishmanial agents, though further research is needed to establish the activity of the 2-thioxoimidazolidin-4-one scaffold itself.

Anti-ulcer and Anxiolytic Studies

The therapeutic potential of compounds based on the 2-thioxoimidazolidin-4-one scaffold has been explored in the context of gastrointestinal and central nervous system disorders. Structural alterations to the 2-thiohydantoin (B1682308) ring are known to produce a wide array of pharmacological effects, including anti-ulcer activity. mdpi.com While specific studies focusing exclusively on this compound are not extensively detailed in available literature, the broader class of 2-thiohydantoin derivatives has been identified for its potential gastroprotective effects. mdpi.com Similarly, research into related heterocyclic structures, such as thiazolidin-4-ones, has indicated that certain derivatives possess significant anti-ulcer properties, suggesting a promising avenue for the development of new gastroprotective agents. mdpi.com

In the realm of neurological disorders, derivatives of the 2-thioxoimidazolidin-4-one ring have been noted for their potential anxiolytic activity. nih.gov The investigation of various heterocyclic compounds has shown that specific structural motifs can interact with central nervous system targets to elicit anxiety-reducing effects. For instance, studies on pyrazolyl thiazolino-4-one derivatives, which share some structural similarities, have demonstrated significant anxiolytic effects in preclinical models. ijpsdronline.com These findings, while not directly pertaining to this compound, underscore the potential of the core thiohydantoin structure as a template for designing novel anxiolytic agents. nih.gov

Antidiabetic Activity Research

Derivatives of 2-thiohydantoin have emerged as a promising class of compounds in the search for new antidiabetic agents. nih.gov Research has focused on their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which is a critical strategy for managing postprandial hyperglycemia in diabetes mellitus.

A study on a novel series of 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones demonstrated considerable inhibitory activity against both α-amylase and α-glucosidase. One particular derivative, compound 5a , showed potent inhibition against both enzymes, with its efficacy being comparable to the standard antidiabetic drug, Acarbose. This highlights the potential of this scaffold in developing new therapies for diabetes.

Further investigations into other synthesized thiohydantoin derivatives (FP1–FP7) also revealed notable α-amylase inhibitory activity. nih.gov Compound FP4 was identified as the most active in this series, although its potency was moderate compared to Acarbose. nih.gov The findings suggest that specific substitutions on the thiohydantoin ring are crucial for enzymatic inhibition. nih.gov

Inhibitory Activity of Thiohydantoin Derivatives Against α-Amylase
Compound% InhibitionIC₅₀ (µg/ml)
FP248.37140.25
FP454.62128.90
FP550.87135.45
FP646.92145.30
Acarbose (Standard)92.2375.70

Antimutagenic Potential

The 2-thiohydantoin scaffold has been identified as a source of compounds with potential antimutagenic properties. ajchem-a.comresearchgate.net These derivatives are investigated for their ability to counteract the effects of mutagens, which can cause genetic mutations that may lead to cancer. nih.govacs.org

One study focused on 3,5-disubstituted 2-thiohydantoins, which were synthesized from the reaction of isothiocyanates with various amino acids. These compounds were tested for their ability to inhibit the mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a known mutagen, in the Salmonella typhimurium TA 98 assay. The results showed that the thiohydantoin derivatives exhibited a significant inhibitory effect on IQ's mutagenicity, with inhibition levels ranging from 23% to 86%. acs.org The study suggested that these compounds likely act by inhibiting the metabolic activation of the mutagen by the S9 mix, a component used in the assay to simulate metabolic processes in the liver. acs.org

Inhibitory Effect of 3,5-Disubstituted 2-Thiohydantoins on the Mutagenicity of IQ
Compound (Thiohydantoin derived from)Inhibition of Mutagenicity (%)
AITC + Glycine56
AITC + L-Alanine63
AITC + L-Valine70
AITC + L-Leucine86
MTBI + Glycine23
MTBI + L-Alanine32
MTBI + L-Valine49
MTBI + L-Leucine56

AITC: Allyl isothiocyanate; MTBI: 4-(methylthio)-3-butenyl isothiocyanate.

Antineuroinflammatory Research

Neuroinflammation is a key factor in the progression of neurodegenerative diseases. Research has identified derivatives of this compound as potent inhibitors of processes that drive neuronal inflammation.

Specifically, novel benzylidene-1-methyl-2-thioxoimidazolidin-one derivatives were designed and synthesized to act as NADPH oxidase (Nox) inhibitors. The generation of reactive oxygen species (ROS) by Nox is strongly associated with neuronal inflammation. In a study focused on developing treatments for Parkinson's disease, a derivative named compound 11 ((E)-3-cyclohexyl-5-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)-1-methyl-2-thioxoimidazolidin-4-one) was identified as having excellent inhibition activity against NADPH oxidases.

Further investigation into the effects of compound 11 on neuroinflammation showed that it could regulate the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines in BV-2 microglial cells. Treatment with this compound resulted in the suppression of neuronal death and inhibited the migration of microglia, which are key events in the neuroinflammatory cascade. These findings highlight the potential of this class of compounds as novel therapeutic agents for treating neurodegenerative disorders mediated by inflammation.

Pesticidal Applications

Derivatives of imidazolidine (B613845), including the 2-thioxoimidazolidin-4-one core structure, have been investigated for their potential use in agriculture as pesticides. researchgate.net These studies explore their fungicidal, insecticidal, and nematicidal activities.

In one study, piperidin-connected 2-thioxoimidazolidin-4-one derivatives were synthesized and evaluated for a range of pesticidal activities. nih.gov These compounds demonstrated significant larvicidal activity against the urban mosquito larvae, Culex quinquefasciatus, and potent nematicidal activity against the juvenile nematode Meloidogyne javanica. nih.gov The results indicated that the inclusion of the 2-thioxoimidazolidin-4-one ring with a piperidin moiety led to high biological activity. nih.gov

Pesticidal Activity of Piperidin-Connected 2-Thioxoimidazolidin-4-one Derivatives
CompoundLarvicidal Activity (LD₅₀ in µg/mL) vs. C. quinquefasciatusNematicidal Activity (LD₅₀ in µg/mL) vs. M. javanica
3a1.376.45
3b6.662.42
3c6.511.57

Another investigation into imidazolidine derivatives tested their effectiveness against several plant pathogenic fungi. The derivative 5,5-diphenylimidazolidin-2-thione-4-one was found to be the most active against the tested fungi, with Pythium debaryanum being the most sensitive fungus. researchgate.net The study also noted low mortality rates against Spodoptera littoralis larvae, but significant feeding inhibition was observed. researchgate.net These findings suggest that the imidazolidine-2-thione-4-one structure is a viable scaffold for developing new agents for crop protection. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Enhanced Diversity and Efficiency

The future of 3-cyclohexyl-2-thioxoimidazolidin-4-one research is intrinsically linked to the development of more efficient, diverse, and sustainable synthetic strategies. While traditional methods have been effective, emerging methodologies are poised to accelerate the discovery of new derivatives with improved properties.

Diversity-Oriented Synthesis (DOS): This approach is crucial for generating large libraries of structurally diverse thioxoimidazolidinone analogs. researchgate.net By systematically varying the substituents at different positions of the imidazolidinone core, DOS allows for a comprehensive exploration of the chemical space. acs.org This strategy is instrumental in building structure-activity relationships (SAR) and identifying compounds with novel biological activities.

Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic methods. rsc.org Microwave-assisted organic synthesis, for instance, has been shown to significantly reduce reaction times and improve yields for heterocyclic compounds. bibliotekanauki.plnih.gov Another promising green approach is "on-water" synthesis, which utilizes water as a solvent, minimizing the use of volatile organic compounds and often enhancing reaction rates and selectivity. rsc.orgrsc.org The use of recyclable nanocatalysts in aqueous media further enhances the sustainability of these synthetic protocols. rsc.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules like thioxoimidazolidinone derivatives. mdpi.comrsc.org These reactions are atom-economical and can rapidly generate a wide array of analogs from simple starting materials, making them ideal for creating compound libraries for high-throughput screening.

MethodologyKey AdvantagesPotential Impact on this compound Research
Diversity-Oriented Synthesis (DOS)Generation of large, structurally diverse compound libraries. researchgate.netRapid exploration of structure-activity relationships and discovery of novel biological targets.
Microwave-Assisted SynthesisReduced reaction times, increased yields, and enhanced reaction control. nih.govFaster and more efficient production of derivatives for biological evaluation. bibliotekanauki.pl
"On-Water" SynthesisEnvironmentally friendly, often with enhanced reaction rates and selectivity. rsc.orgrsc.orgSustainable and cost-effective synthesis of new compounds.
Multicomponent Reactions (MCRs)High efficiency, atom economy, and rapid generation of molecular complexity. mdpi.comStreamlined synthesis of complex derivatives from simple precursors.

Advanced Mechanistic Studies at the Molecular and Cellular Levels

A deeper understanding of how this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Future research will focus on elucidating their mechanisms of action at both the molecular and cellular levels.

Molecular Docking and Dynamics: In silico techniques such as molecular docking and molecular dynamics simulations are invaluable for predicting and analyzing the interactions between thioxoimidazolidinone derivatives and their biological targets. uobasrah.edu.iq These studies can reveal the specific binding modes and key amino acid residues involved in the interaction, guiding the design of more potent and selective inhibitors. uobasrah.edu.iqnih.gov For example, docking studies have been used to investigate the binding of thioxoimidazolidinone analogs to enzymes like ecto-5'-nucleotidase and tyrosyl-tRNA synthetase. uobasrah.edu.iqnih.gov

Cellular Pathway Analysis: Research has shown that some 2-thioxoimidazolidin-4-one derivatives can induce apoptosis and modulate key signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer. nih.gov Future studies will employ advanced techniques like Western blotting, RT-PCR, and flow cytometry to further dissect the impact of these compounds on cellular processes. nih.gov Investigating their effects on the expression of pro-apoptotic (e.g., p53, Caspases) and anti-apoptotic (e.g., Bcl-2) proteins will provide a more comprehensive picture of their mechanism of action. nih.gov

Target Deconvolution: For derivatives with promising activity but an unknown mechanism, target deconvolution strategies will be essential. Techniques such as chemical proteomics and affinity chromatography can help identify the specific protein targets of these compounds, opening up new avenues for therapeutic intervention.

Application of Artificial Intelligence and Machine Learning in Compound Design and Bioactivity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. preprints.org These computational tools are being increasingly applied to the study of thioxoimidazolidinone derivatives to predict their properties and guide the design of new analogs.

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity of novel compounds. stanford.edunih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com AI and ML can also be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.comfrontiersin.org

Expanding the Scope of Biological Targets and Disease Models for Thioxoimidazolidinone Derivatives

While much of the research on 2-thioxoimidazolidin-4-one derivatives has focused on their anticancer and antimicrobial activities, there is a growing interest in exploring their potential against a wider range of biological targets and in different disease models. researchgate.netnih.gov

Enzyme Inhibition: The thioxoimidazolidinone scaffold has been shown to be effective in inhibiting various enzymes. For instance, derivatives have been identified as inhibitors of fatty acid amide hydrolase (FAAH) and ecto-5'-nucleotidase, suggesting their potential in treating pain, inflammation, and cancer. nih.govnih.gov Further screening against other enzyme classes could uncover new therapeutic applications.

Neurodegenerative Diseases: Chronic inflammation and protein aggregation are hallmarks of many neurodegenerative diseases. nih.gov Given the anti-inflammatory and other biological activities of some heterocyclic compounds, exploring the potential of this compound derivatives in models of Alzheimer's, Parkinson's, and other neurodegenerative disorders is a promising future direction. nih.govmdpi.comworldpharmatoday.com The development of analogs that can cross the blood-brain barrier will be a key challenge in this area.

New Disease Models: The therapeutic potential of these compounds should be evaluated in a broader range of disease models, including those for metabolic disorders, cardiovascular diseases, and rare genetic conditions. The use of advanced in vitro models, such as 3D cell cultures and organoids, as well as relevant animal models, will be crucial for validating their efficacy. nih.gov

Potential Biological Target/Disease AreaRationale for ExplorationKey Research Focus
Fatty Acid Amide Hydrolase (FAAH)FAAH inhibitors have potential as analgesics and anxiolytics. nih.govDesign of potent and selective FAAH inhibitors based on the thioxoimidazolidinone scaffold.
Ecto-5'-nucleotidase (CD73)Inhibition of CD73 is a promising strategy in cancer immunotherapy. nih.govDevelopment of derivatives that can modulate the tumor microenvironment.
Neurodegenerative DiseasesPotential to address neuroinflammation and protein aggregation. nih.govmdpi.comSynthesis of brain-penetrant compounds and evaluation in relevant disease models. nih.gov
Bacterial Enzymes (e.g., DNA gyrase)Novel antibacterial agents are urgently needed to combat antibiotic resistance. uobasrah.edu.iqIdentification of derivatives with potent activity against multidrug-resistant bacteria. nih.gov

Collaborative and Interdisciplinary Research Frameworks for Translational Science

The translation of promising compounds from the laboratory to the clinic is a complex and resource-intensive process that requires a multidisciplinary approach. Future success in the development of this compound-based therapeutics will depend on fostering strong collaborations between different research sectors.

Academic-Industrial Partnerships: Collaborations between academic institutions and pharmaceutical companies are essential for bridging the gap between basic research and drug development. nih.govdrugbank.com Academia often excels in novel target identification and early-stage discovery, while industry provides the expertise in medicinal chemistry, preclinical and clinical development, and regulatory affairs needed to bring a drug to market. nih.govacs.org

Interdisciplinary Research Teams: The complexity of modern drug discovery necessitates the formation of interdisciplinary teams comprising synthetic chemists, computational scientists, biologists, pharmacologists, and clinicians. rsc.org This integrated approach ensures that all aspects of the drug discovery pipeline, from compound design to clinical evaluation, are considered from the outset.

Open Science Initiatives: Open science platforms and data-sharing initiatives can accelerate research by making data and research tools more widely available. Sharing information on the synthesis, biological activity, and ADMET properties of thioxoimidazolidinone derivatives can prevent duplication of effort and foster a more collaborative research environment.

By pursuing these emerging research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective treatments for a wide range of diseases.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 3-cyclohexyl-2-thioxoimidazolidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Michael addition of 3-ethylhydrazinoacetate to N-substituted maleimides, followed by reaction with substituted isothiocyanates (yields: 45–58%) . Key factors include solvent choice (e.g., ethanol or DMF), catalyst selection (e.g., DMAP/DCC for esterification), and temperature control (e.g., reflux at 80°C). Lower yields (e.g., 45% for compound 11) may arise from steric hindrance or competing side reactions .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow protocols for hazardous organosulfur compounds:

  • PPE : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (H331 hazard code) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent environmental contamination (H410 code) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Confirm thioamide (C=S) stretches at 1200–1250 cm⁻¹ and carbonyl (C=O) bands at 1650–1750 cm⁻¹ .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify cyclohexyl protons (δ 1.2–2.1 ppm) and thiocarbonyl carbons (δ 170–180 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do microwave irradiation and flash vacuum pyrolysis (FVP) affect the dehydrogenation of this compound derivatives?

  • Methodological Answer : Microwave conditions (e.g., 150°C, 30 min) promote Z-isomer selectivity (>80%) via controlled energy input, while FVP (400–600°C, short residence time) favors E-isomers due to thermal equilibration. DFT calculations (B3LYP/6-31G*) show Z-selectivity arises from lower activation energy for syn-elimination pathways .

Q. What computational strategies are effective for predicting the reactivity of this compound in drug design?

  • Methodological Answer :

  • Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites (e.g., sulfur atom as a nucleophilic center for covalent inhibitor design) .
  • Docking Simulations : Use AutoDock Vina to assess binding affinity with targets like CB1 cannabinoid receptors (e.g., Ki < 10 nM for compound 32) .
  • NBO Analysis : Evaluate hyperconjugative interactions (e.g., LP(S) → σ*(N–H)) to explain stability .

Q. How can researchers resolve contradictions in bioassay data for herbicidal activity of this compound analogs?

  • Methodological Answer :

  • Statistical Design : Apply factorial experiments to isolate variables (e.g., substituent effects vs. application concentration) .
  • Example : Compounds 6-16 and 6-28 show 50–60% efficacy against Echinochloa crus-galli at 1000 g/ha, but lower activity at reduced doses. Use dose-response curves (logistic regression) to determine EC50 values .

Q. What role do metal complexes of this compound play in enzyme inhibition?

  • Methodological Answer : Co(II), Ni(II), and Cu(II) complexes exhibit enhanced urease inhibition (IC50 < 5 µM) compared to the free ligand. Characterization via X-ray crystallography reveals octahedral geometries with sulfur and oxygen donor atoms stabilizing metal-ligand interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.